![molecular formula C17H18O3S B14588732 2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane CAS No. 61239-84-7](/img/structure/B14588732.png)
2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane is a chemical compound with a unique structure that includes a dioxolane ring, a benzyl group, and a methanesulfinyl-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane typically involves the reaction of benzyl bromide with 4-(methanesulfinyl)phenyl-1,3-dioxolane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methanesulfinyl group, yielding the corresponding sulfide.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl bromide can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The benzyl group can participate in various interactions, including hydrophobic interactions and π-π stacking, which can affect the compound’s binding to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzyl-2-[4-(methylsulfinyl)phenyl]-1,3-dioxolane
- 2-Benzyl-2-[4-(methanesulfonyl)phenyl]-1,3-dioxolane
- 2-Benzyl-2-[4-(methylthio)phenyl]-1,3-dioxolane
Uniqueness
2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane is unique due to the presence of the methanesulfinyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific properties.
Eigenschaften
CAS-Nummer |
61239-84-7 |
|---|---|
Molekularformel |
C17H18O3S |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
2-benzyl-2-(4-methylsulfinylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C17H18O3S/c1-21(18)16-9-7-15(8-10-16)17(19-11-12-20-17)13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3 |
InChI-Schlüssel |
NBZRSINNRVGJBO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=CC=C(C=C1)C2(OCCO2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene](/img/structure/B14588652.png)
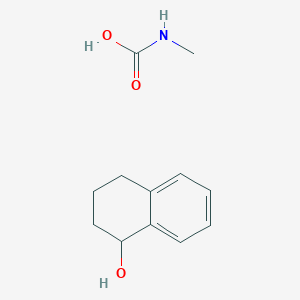
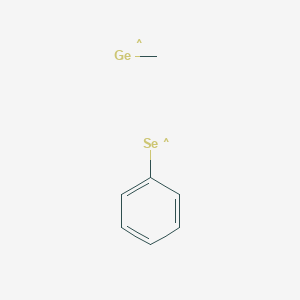
![Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14588662.png)
![3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14588669.png)
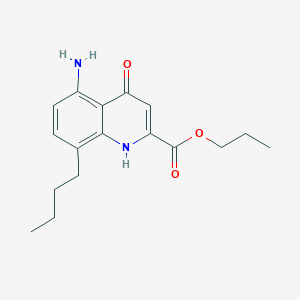
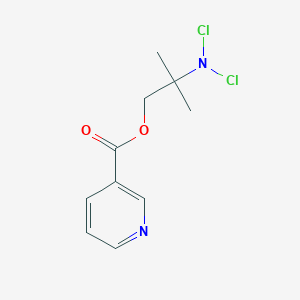
![2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14588702.png)
![Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate](/img/structure/B14588710.png)
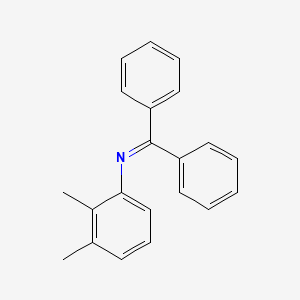

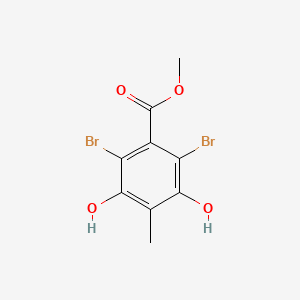

![Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane](/img/structure/B14588733.png)
